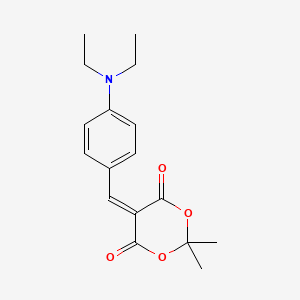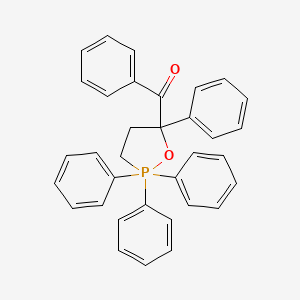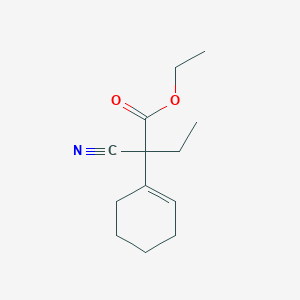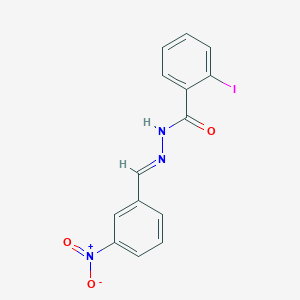
Benzene-1,3-disulfonic acid diphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-disulfonic acid diphenyl ester is an organic compound with the molecular formula C18H14O6S2 and a molecular weight of 390.437 g/mol It is a derivative of benzene, featuring two sulfonic acid groups and two phenyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,3-disulfonic acid diphenyl ester can be synthesized through the sulfonation of benzene or benzenesulfonic acid with excess oleum at temperatures ranging from 80 to 250°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes using oleum or sulfur trioxide as sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The esterification step is carried out using phenol in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-disulfonic acid diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene-1,3-disulfonic acid diphenyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene-1,3-disulfonic acid diphenyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-disulfonic acid disodium salt: Similar structure but with sodium ions instead of phenyl ester groups.
Benzene-1,4-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Benzene-1,2-disulfonic acid diphenyl ester: Similar ester groups but different positions of sulfonic acid groups on the benzene ring.
Uniqueness
Benzene-1,3-disulfonic acid diphenyl ester is unique due to the specific positioning of its sulfonic acid groups and phenyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
2581-45-5 |
|---|---|
Formule moléculaire |
C18H14O6S2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
diphenyl benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,23-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(21,22)24-16-10-5-2-6-11-16/h1-14H |
Clé InChI |
NRFDGBFJANBYCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide](/img/structure/B11974968.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11974972.png)


![{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11974981.png)


![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975004.png)
![methyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975013.png)


![(5Z)-3-cyclohexyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975029.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975037.png)
